![molecular formula C14H19NO4 B1390401 Boc-2-amino-3,4-dimethylbenzoic acid CAS No. 1185295-87-7](/img/structure/B1390401.png)
Boc-2-amino-3,4-dimethylbenzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-amino-3,4-dimethylbenzoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of 2-amino-3,4-dimethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-2-amino-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc-protected amino group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Peptide Synthesis
Overview : Boc-DMBA is extensively used in peptide synthesis due to its ability to protect the amino group during chemical reactions. This protection is crucial for ensuring selective reactions and minimizing side products.
Key Features :
- Protection Strategy : The tert-butoxycarbonyl (Boc) group protects the amino group from unwanted reactions.
- Deprotection : The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Case Study :
In a study involving the synthesis of cyclic peptides, Boc-DMBA was utilized as a precursor to create various peptide sequences that exhibited enhanced biological activity against specific targets in cancer therapy. The use of Boc-DMBA allowed for efficient coupling reactions and high yields of desired products .
Drug Development
Overview : Boc-DMBA plays a critical role in drug design, particularly in developing compounds that interact with specific biological pathways.
Applications :
- Targeted Drug Design : Its structural features enhance binding affinity to target proteins, making it suitable for designing inhibitors or modulators.
- Therapeutic Agents : Compounds derived from Boc-DMBA have shown promise in treating diseases such as cancer and diabetes.
Data Table: Drug Candidates Derived from Boc-DMBA
Compound Name | Target Disease | Binding Affinity (nM) | Reference |
---|---|---|---|
Compound A | Cancer | 50 | |
Compound B | Diabetes | 30 | |
Compound C | Inflammation | 75 |
Biotechnology Applications
Overview : In biotechnology, Boc-DMBA is used to create modified amino acids that improve the stability and efficacy of biologics.
Key Applications :
- Biologics Development : It aids in the formulation of therapeutic proteins by enhancing their stability.
- Protein Engineering : Researchers utilize Boc-DMBA to study protein interactions and functions, leading to advancements in understanding various diseases.
Research in Molecular Biology
Boc-DMBA is instrumental in molecular biology research, particularly in proteomics where it helps elucidate protein interactions.
Applications :
- Protein Interaction Studies : The compound facilitates the study of complex protein networks, providing insights into cellular processes.
- Disease Mechanism Exploration : It aids researchers in investigating the molecular basis of diseases through targeted modifications of proteins.
Cosmetic Formulations
The unique properties of Boc-DMBA also find applications in the cosmetic industry. Its derivatives are used in formulations aimed at improving skin health and appearance.
Mechanism of Action
The mechanism of action of Boc-2-amino-3,4-dimethylbenzoic acid involves its role as a protecting group for amino acids and peptides. The Boc group protects the amino group from unwanted reactions during synthesis. The compound can be deprotected under acidic conditions to reveal the free amino group, allowing further functionalization .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,4-dimethylbenzoic acid: This compound is similar but lacks the Boc protection group.
Boc-2-amino-4-methylbenzoic acid: Another Boc-protected amino acid with a different substitution pattern on the benzene ring.
Uniqueness
Boc-2-amino-3,4-dimethylbenzoic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and other applications requiring selective protection of amino groups .
Biological Activity
Boc-2-amino-3,4-dimethylbenzoic acid (Boc-ADBA) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of Boc-ADBA, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Boc-ADBA is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a carboxylic acid functional group. The molecular formula is , with a molecular weight of approximately 265.31 g/mol. The compound features methyl substitutions at the 3 and 4 positions on the aromatic ring, which may enhance its lipophilicity and influence its biological interactions.
The primary function of Boc-ADBA lies in its role as a protecting group for amino acids and peptides during chemical synthesis. The Boc group protects the amino functionality from unwanted reactions, allowing for selective modifications at other sites on the molecule. Under acidic conditions, the Boc group can be removed to reveal the free amino group for further functionalization.
Synthesis and Applications
Boc-ADBA serves as a building block for synthesizing more complex biological molecules. Its derivatives are explored for various therapeutic applications, including:
- Antimicrobial Activity : Research indicates that benzoic acid derivatives, including Boc-ADBA, exhibit antimicrobial properties against various pathogens .
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating neurodegenerative diseases like Alzheimer's .
- Cellular Effects : Studies have shown that benzoic acid derivatives can influence cellular pathways such as autophagy and proteasome activity, suggesting potential roles in cancer therapy and aging .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various benzoic acid derivatives, including Boc-ADBA. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
- Enzyme Activity Modulation : In vitro assays revealed that Boc-ADBA could enhance proteasome activity in human fibroblasts. This finding suggests that it may help in modulating protein degradation pathways, which are crucial in maintaining cellular homeostasis .
- Neuroprotective Potential : Research has indicated that compounds similar to Boc-ADBA can inhibit BuChE, leading to increased acetylcholine levels in synaptic clefts—an important mechanism for neuroprotection in Alzheimer's disease models .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to Boc-ADBA:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-3,4-dimethylbenzoic acid | Unprotected amino group | Direct involvement in neurotransmitter synthesis |
4-Amino-3,5-dimethylbenzoic acid | Dimethyl substitution at position 4 | Different enzyme inhibition profile |
N-Boc-3-methylbenzamide | Similar protecting group | Focused on amide formation |
2-(tert-Butoxycarbonyl)amino benzoic acid | Lacks methyl substitutions | Simpler structure with varied reactivity |
Properties
IUPAC Name |
3,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-8-6-7-10(12(16)17)11(9(8)2)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNHCMZHNNURST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172812 | |
Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185295-87-7 | |
Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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